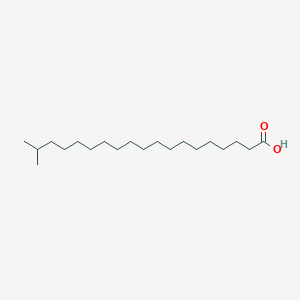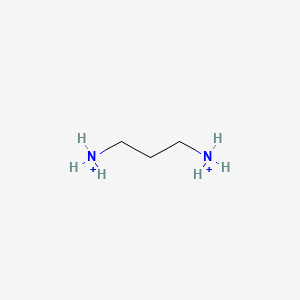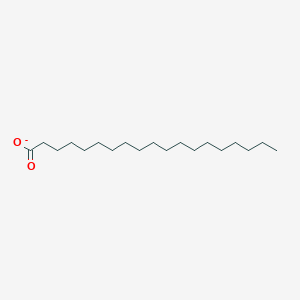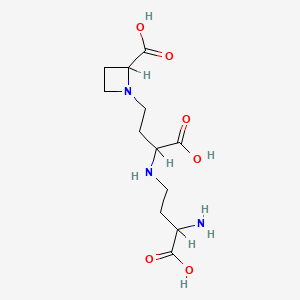
18-Methylnonadecanoic acid
描述
18-Methylnonadecanoic acid is a methyl-branched fatty acid that is a derivative of nonadecanoic acid, with a methyl group substitution at the 18th position . It is a long-chain fatty acid with the molecular formula C20H40O2 and a molar mass of 312.538 g/mol . This compound is known for its role in various biological and industrial applications.
生化分析
Biochemical Properties
18-Methylnonadecanoic acid plays a crucial role in biochemical reactions, particularly in the context of membrane biochemistry. It integrates into lipid bilayers, influencing membrane fluidity, phase separation, and the organization of lipid rafts . These changes can affect the behavior of membrane-associated proteins, including receptors, enzymes, and ion channels, thereby modulating various cellular processes . Additionally, this compound serves as a substrate for enzymes involved in fatty acid elongation and desaturation, such as elongases and desaturases .
Cellular Effects
Research has shown that this compound can integrate into lipid bilayers, influencing membrane fluidity, phase separation, and the organization of lipid rafts . These changes can affect the behavior of membrane-associated proteins, including receptors, enzymes, and ion channels, thereby modulating various cellular processes . In metabolic studies, this compound serves as a substrate to investigate the activity and specificity of enzymes involved in fatty acid elongation and desaturation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its integration into lipid bilayers, which influences membrane fluidity and the organization of lipid rafts . This integration can affect the behavior of membrane-associated proteins, including receptors, enzymes, and ion channels . Additionally, this compound serves as a substrate for enzymes involved in fatty acid elongation and desaturation, such as elongases and desaturases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties can influence its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not elicit significant biological responses. It is important to determine the threshold effects and optimal dosages to avoid toxicity and achieve desired outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid elongation and desaturation . It serves as a substrate for enzymes such as elongases and desaturases, which play a role in the biosynthesis and metabolic pathways of branched-chain fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature and relatively neutral charge influence its localization and accumulation within cellular compartments .
Subcellular Localization
This compound is localized within lipid bilayers, where it influences membrane fluidity and the organization of lipid rafts . Its integration into these structures can affect the behavior of membrane-associated proteins and modulate various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylnonadecanoic acid typically involves the methylation of nonadecanoic acid. One common method is the esterification of nonadecanoic acid followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of unsaturated fatty acids derived from natural sources. This process includes the catalytic hydrogenation of fatty acids in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature . The resulting saturated fatty acids are then subjected to methylation to obtain this compound.
化学反应分析
Types of Reactions: 18-Methylnonadecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of acyl chlorides or bromides.
科学研究应用
18-Methylnonadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid metabolism and synthesis.
作用机制
The mechanism of action of 18-Methylnonadecanoic acid involves its integration into lipid bilayers, where it influences membrane fluidity and phase separation. This integration affects the organization of lipid rafts, which in turn modulates the behavior of membrane-associated proteins such as receptors, enzymes, and ion channels . These changes can impact various cellular processes, including signal transduction and ion transport.
相似化合物的比较
Nonadecanoic acid: The parent compound without the methyl substitution.
Eicosanoic acid: A similar long-chain fatty acid with one additional carbon atom.
Stearic acid: Another long-chain saturated fatty acid with 18 carbon atoms.
Uniqueness: 18-Methylnonadecanoic acid is unique due to its methyl-branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching influences its melting point, solubility, and interaction with biological membranes, making it a valuable compound for specific applications in research and industry .
属性
IUPAC Name |
18-methylnonadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDAVJCKGYOYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402678 | |
| Record name | Isoarachidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-72-2 | |
| Record name | Isoarachidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18-Methylnonadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 18-Methylnonadecanoic acid in Telfairia pedata seed kernel oil?
A1: The identification of this compound (0.68%) in Telfairia pedata seed kernel oil contributes to the overall characterization of its fatty acid profile. [] While this specific fatty acid's individual bioactivity and properties within the oil haven't been explored in the provided research, its presence adds to the understanding of the oil's potential nutritional value. Further research is needed to elucidate the specific contribution of this compound to the oil's properties and potential health benefits.
Q2: Are there any similar studies analyzing the fatty acid composition of other plant materials using GC-MS?
A2: Yes, the research on Tamarindus indica seeds [] exemplifies a comparable analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify fatty acids. This technique is widely employed in lipid analysis due to its sensitivity and ability to separate and identify individual components within complex mixtures like plant oils. The identification of various saturated and unsaturated fatty acids in both Telfairia pedata and Tamarindus indica highlights the applicability of GC-MS in characterizing the lipid profiles of diverse plant species, contributing valuable data for nutritional and industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)




![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)

